Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid
Overview
Description
Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid is an organic compound with the molecular formula C10H12BrNO4 and a molecular weight of 290.11 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and two methoxy groups attached to a phenyl ring, along with an acetic acid moiety. It is a derivative of phenylacetic acid and is used in various chemical and pharmaceutical applications.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activity.
Mode of Action
For instance, indole derivatives are known to participate in electronically divergent processes with the metal catalyst in Suzuki–Miyaura (SM) coupling reactions .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects .
Biochemical Analysis
Biochemical Properties
Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for specific enzymes, thereby influencing their activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces. These interactions can affect the compound’s stability, reactivity, and overall function in biochemical pathways .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, it can affect the expression of certain genes, thereby altering protein synthesis and cellular behavior .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to enzyme inhibition or activation. These binding interactions can result in conformational changes in the target biomolecule, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may undergo chemical degradation, leading to a decrease in its effectiveness. Long-term studies in vitro or in vivo have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell growth, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing specific biochemical pathways or cellular functions. At higher doses, it can lead to toxic or adverse effects, including cellular damage, organ toxicity, and other physiological disturbances. Understanding the dosage threshold is crucial for its safe and effective use in research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites in the cell. The compound may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of different metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its effectiveness and potential side effects. Understanding these transport mechanisms is important for optimizing its use in research and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid typically involves the bromination of 2,4-dimethoxyphenylacetic acid followed by the introduction of an amino group. One common method involves the following steps:
Bromination: 2,4-dimethoxyphenylacetic acid is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform to introduce the bromine atom at the 5-position of the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid: Characterized by the presence of an amino group, bromine atom, and methoxy groups.
2-Amino-5-bromobenzoic acid: Similar structure but lacks the methoxy groups.
2-Amino-4,5-dimethoxybenzoic acid: Similar structure but lacks the bromine atom.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromine and methoxy groups distinguishes it from other similar compounds and influences its interactions in chemical and biological systems .
Properties
IUPAC Name |
2-amino-2-(5-bromo-2,4-dimethoxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4/c1-15-7-4-8(16-2)6(11)3-5(7)9(12)10(13)14/h3-4,9H,12H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPNHXLJZXMYIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(C(=O)O)N)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397677 | |
Record name | amino(5-bromo-2,4-dimethoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500718-16-1 | |
Record name | amino(5-bromo-2,4-dimethoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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